N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine
Overview
Description
N-(2,6-dichlorobenzoyl)-4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl]-L-phenylalanine is an L-phenylalanine derivative that is N-(2,6-dichlorobenzoyl)-L-phenylalanine carrying an additional 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl substituent at position 4 on the phenyl ring. It is a L-phenylalanine derivative, a N-acyl-L-amino acid, a pyridone and an organofluorine compound.
Scientific Research Applications
VCAM/VLA-4 Antagonist Activity
N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine derivatives are synthesized to optimize the substitution on the N-benzoyl moiety for VCAM/VLA-4 antagonist activity. The disubstitution in the 2- and 6-positions is favored, with a range of small alkyl and halogen tolerated. This research aids in understanding the bioactive conformation of these compounds (Sidduri et al., 2002).
Enantioselective Reductions
Chiral bridged macrocyclic 1,4-dihydropyridines, which include derivatives of this compound, have been studied for enantioselective reductions of activated carbonyl compounds to corresponding alcohols. The study explores the scope and structural effects of these reductions, contributing to the field of asymmetric synthesis (Talma et al., 1985).
Reactivity Studies
The compound's reactivity has been studied in various chemical reactions. For instance, the reactivity of certain derivatives towards amino-6-oxopyridine-3-carboxylate derivatives has been investigated, leading to the synthesis of different chromanone and chromenone products. This research contributes to the understanding of the chemical properties and reactivity of such complex molecules (El‐Shaaer et al., 2014).
Phenylalanine Hydroxylase Studies
Studies have been conducted on phenylalanine hydroxylase, which involves the hydroxylation of L-phenylalanine. While not directly involving this compound, these studies contribute to the broader understanding of the biochemical pathways and mechanisms in which similar compounds may be involved (Cotton, 1971).
Photoactivatable Analogue Studies
Research involving the use of Boc-protected derivatives of photoactivatable, carbene-generating analogues of phenylalanine, closely related to this compound, for acylation reactions, has contributed to the understanding of biological active misaminoacylated tRNAs (Baldini et al., 1988).
properties
Molecular Formula |
C24H19Cl2F3N2O4 |
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Molecular Weight |
527.3 g/mol |
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)pyridin-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C24H19Cl2F3N2O4/c1-12-10-15(24(27,28)29)19(22(33)31(12)2)14-8-6-13(7-9-14)11-18(23(34)35)30-21(32)20-16(25)4-3-5-17(20)26/h3-10,18H,11H2,1-2H3,(H,30,32)(H,34,35)/t18-/m0/s1 |
InChI Key |
IBAZQIKVHCLTHH-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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